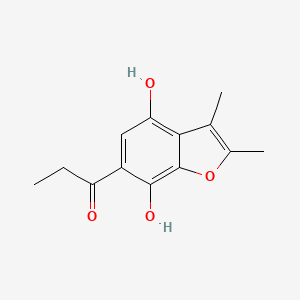
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- is an organic compound with the molecular formula C13H14O4. It is a derivative of benzofuran, characterized by the presence of two hydroxyl groups at positions 4 and 7, two methyl groups at positions 2 and 3, and a propionyl group at position 6.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 4 and 7 can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: The methyl groups at positions 2 and 3 can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste .
化学反应分析
Types of Reactions
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Ethers, esters, or other substituted derivatives.
科学研究应用
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit key enzymes .
相似化合物的比较
Similar Compounds
4,7-Benzofurandiol, 2,3-dimethyl-: Lacks the propionyl group, which may affect its chemical reactivity and biological activity.
4,7-Benzofurandiol, 2,3-dimethyl-6-acetyl-: Contains an acetyl group instead of a propionyl group, which may influence its properties and applications.
Uniqueness
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- is unique due to the presence of the propionyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
49812-94-4 |
|---|---|
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
1-(4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-yl)propan-1-one |
InChI |
InChI=1S/C13H14O4/c1-4-9(14)8-5-10(15)11-6(2)7(3)17-13(11)12(8)16/h5,15-16H,4H2,1-3H3 |
InChI 键 |
RAPPODMWSJOVMS-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=C2C(=C(OC2=C1O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


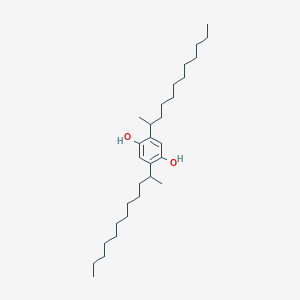
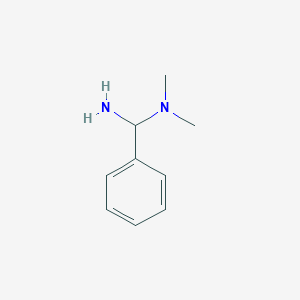
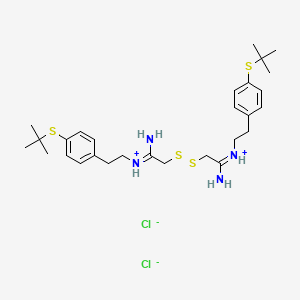
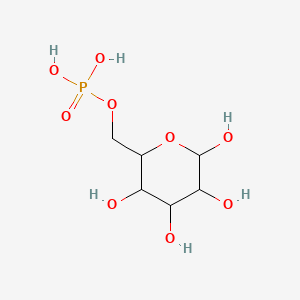
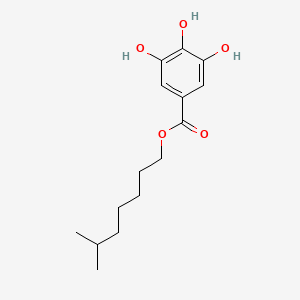
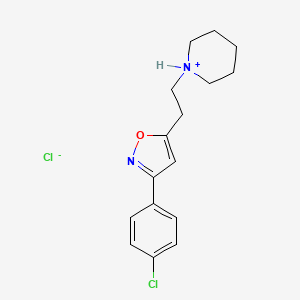
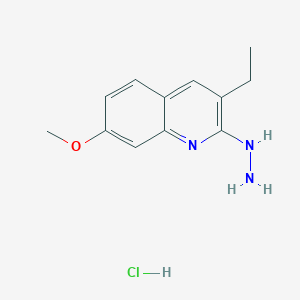
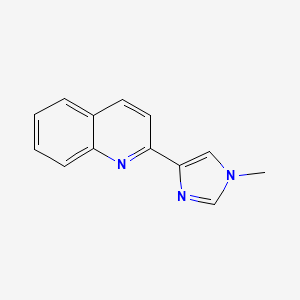
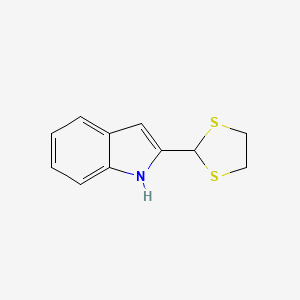
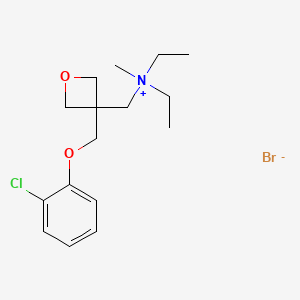
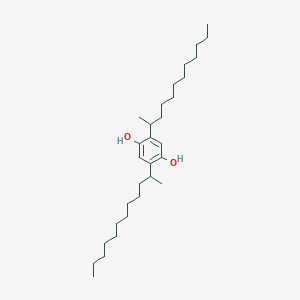
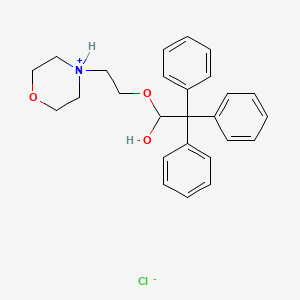
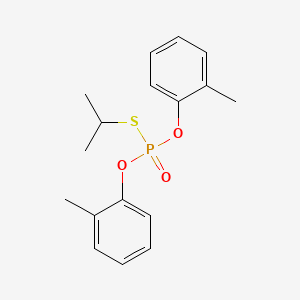
![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
